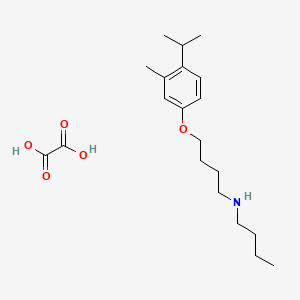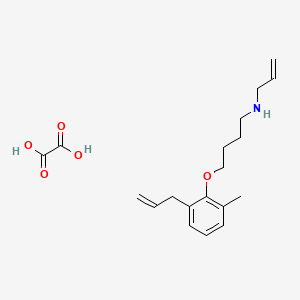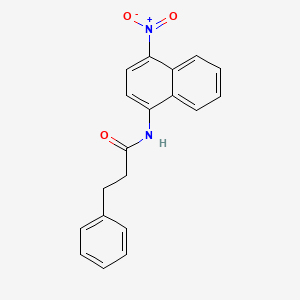
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine typically involves the reaction of N-butylamine with a phenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as mixing, heating, and purification to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-butylamine: A simpler amine with similar chemical properties.
Phenoxybutane derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
N-butyl-4-(3-methyl-4-propan-2-ylphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-5-6-11-19-12-7-8-13-20-17-9-10-18(15(2)3)16(4)14-17;3-1(4)2(5)6/h9-10,14-15,19H,5-8,11-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLNSWQIIBSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)C(C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4000553.png)

![Diethyl 2-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4000564.png)
![1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4000572.png)
![Oxalic acid;2-[2-(4-phenylmethoxyphenoxy)ethylamino]ethanol](/img/structure/B4000578.png)
amine oxalate](/img/structure/B4000591.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4000595.png)
![1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4000600.png)

![N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4000627.png)
![3-methoxy-N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4000652.png)
![4-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4000666.png)
![methyl 1,6-dimethyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4000678.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4000681.png)
